molecular formula C13H11NO3 B14702584 Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- CAS No. 20978-57-8

Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-

Cat. No.: B14702584
CAS No.: 20978-57-8
M. Wt: 229.23 g/mol
InChI Key: UGFGDRANRAQQKT-UHFFFAOYSA-N
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Description

Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, also known as 2-hydroxy-N-(2-hydroxyphenyl)benzamide, is an organic compound with significant applications in various scientific fields. This compound is characterized by its benzamide structure, which includes two hydroxy groups attached to the benzene ring. It is known for its role in the development of fluorescent probes and its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-N-(2-hydroxyphenyl)benzamide typically involves the condensation of 2-hydroxybenzoic acid with 2-aminophenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition can lead to the suppression of viral DNA replication, making it a potential antiviral agent . Additionally, its ability to form complexes with metal ions underlies its use in fluorescent probes .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-hydroxy-N-(2-hydroxyphenyl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. For example, the presence of hydroxy groups at both ortho positions enhances its ability to form hydrogen bonds and coordinate with metal ions, making it particularly effective in applications such as fluorescent probes .

Properties

CAS No.

20978-57-8

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-hydroxy-N-(2-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H11NO3/c15-11-7-3-1-5-9(11)13(17)14-10-6-2-4-8-12(10)16/h1-8,15-16H,(H,14,17)

InChI Key

UGFGDRANRAQQKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)O

Origin of Product

United States

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